molecular formula C5H5Cl2N3O B3032161 2-(4,5-dichloro-1H-imidazol-1-yl)acetamide CAS No. 1189749-37-8

2-(4,5-dichloro-1H-imidazol-1-yl)acetamide

Cat. No.: B3032161
CAS No.: 1189749-37-8
M. Wt: 194.02
InChI Key: GLRRMZSWQWYBPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,5-dichloro-1H-imidazol-1-yl)acetamide is a compound that belongs to the imidazole family, which is known for its diverse chemical and biological properties Imidazole derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetamide typically involves the reaction of 4,5-dichloroimidazole with chloroacetamide under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dichloro-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

    Substitution: The chlorine atoms on the imidazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide or potassium carbonate and polar solvents such as DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted imidazole derivatives.

Scientific Research Applications

2-(4,5-dichloro-1H-imidazol-1-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 2-(4,5-dichloro-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and cellular processes. Additionally, the compound may interfere with nucleic acid synthesis and protein function, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-dichloroimidazole: A precursor in the synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetamide.

    2-methyl-4,5-dichloroimidazole: Another imidazole derivative with similar chemical properties.

    4,5-dichloro-1H-imidazole-2-carboxamide: A compound with a similar structure but different functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the acetamide group. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Conclusion

This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an important subject of scientific research and industrial development.

Properties

IUPAC Name

2-(4,5-dichloroimidazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3O/c6-4-5(7)10(2-9-4)1-3(8)11/h2H,1H2,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRRMZSWQWYBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1CC(=O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201286271
Record name 4,5-Dichloro-1H-imidazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201286271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189749-37-8
Record name 4,5-Dichloro-1H-imidazole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189749-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dichloro-1H-imidazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201286271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,5-dichloro-1H-imidazol-1-yl)acetamide
Reactant of Route 2
2-(4,5-dichloro-1H-imidazol-1-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(4,5-dichloro-1H-imidazol-1-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(4,5-dichloro-1H-imidazol-1-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4,5-dichloro-1H-imidazol-1-yl)acetamide
Reactant of Route 6
2-(4,5-dichloro-1H-imidazol-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.